Unii-tsa990HP1K

Overview

Description

- LY-517717 is a potent and orally active inhibitor of factor Xa (FXa). It exhibits antithrombotic and anticoagulant activity.

- Specifically, LY-517717 has the potential for research related to venous thromboembolism (VTE) after hip or knee replacement surgeries .

Preparation Methods

- Unfortunately, specific synthetic routes and reaction conditions for preparing LY-517717 are not readily available in the sources I’ve accessed.

- it’s worth noting that industrial production methods likely involve optimization for yield, scalability, and cost-effectiveness.

Chemical Reactions Analysis

- LY-517717 may undergo various chemical reactions, including oxidation, reduction, and substitution.

- Common reagents and conditions used in these reactions would depend on the specific synthetic pathway, which, unfortunately, I cannot provide at this time.

- The major products formed from these reactions would also vary based on the reaction type.

Scientific Research Applications

- LY-517717 has potential applications in various fields:

Medicine: As an anticoagulant, it could be used to prevent blood clots after joint replacement surgeries.

Chemistry and Biology: Researchers may study its interactions with FXa and explore its effects on coagulation pathways.

Industry: Industrial applications might involve drug development or other therapeutic interventions.

Mechanism of Action

- LY-517717 exerts its effects by inhibiting factor Xa, a key enzyme in the coagulation cascade.

- By blocking factor Xa, it interferes with the conversion of prothrombin to thrombin, ultimately preventing clot formation.

Comparison with Similar Compounds

- While I don’t have a direct list of similar compounds, LY-517717’s uniqueness lies in its oral bioavailability, potency, and specific targeting of factor Xa.

Remember that LY-517717 is primarily studied for its anticoagulant properties, especially in the context of post-surgical thromboprophylaxis. If you need further information or have additional questions, feel free to ask

Biological Activity

The compound UNII-TSa990HP1K, also known as Lysinonorleucine, is a derivative of lysine and hydroxylysine. It has garnered attention in the fields of biochemistry and molecular biology due to its role in collagen and elastin cross-linking, which is crucial for maintaining the structural integrity of connective tissues. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential applications in research and medicine.

Target of Action

Lysinonorleucine is primarily involved in the cross-linking of collagen and elastin fibers, which are essential components of connective tissues. This cross-linking enhances the mechanical properties of these proteins, contributing to tissue stability and resilience.

Mode of Action

As a derivative of lysine, Lysinonorleucine may influence various biochemical pathways similar to those affected by lysine itself. It is believed to interact with enzymes and proteins, potentially modulating their activity and affecting gene expression related to cell growth and metabolism.

Biochemical Pathways

Lysinonorleucine plays a significant role in protein synthesis and serves as a precursor for several important molecules. It is involved in the synthesis of carnitine, which is essential for energy metabolism.

Cellular Effects

While the cellular effects of Lysinonorleucine are not extensively studied, its structural similarity to lysine suggests it may participate in cell signaling pathways and influence cellular metabolism. Research indicates that lysine derivatives can affect gene expression and enzyme activity, suggesting potential roles for Lysinonorleucine in these processes.

Case Studies

-

Connective Tissue Disorders

Research has shown that altered levels of Lysinonorleucine may be linked to various connective tissue disorders. For instance, higher levels have been observed in keratoconus patients compared to healthy individuals, indicating potential defects in cross-linking mechanisms . -

Aortic Aneurysms

In studies involving copper-deficient pigs, decreased levels of Lysinonorleucine were associated with aortic aneurysms. This highlights the importance of this compound in maintaining the structural integrity of the aorta .

Pharmacokinetics

The pharmacokinetic profile of Lysinonorleucine suggests that its bioavailability may be influenced by various factors such as acetylation, which can alter its uptake into cells. Further studies are needed to fully understand how these factors impact its biological activity .

Applications

Lysinonorleucine has several applications across different fields:

- Chemistry : Used as a biomarker for protein oxidation and cross-linking events.

- Biology : Investigated for its role in studying collagen and elastin integrity.

- Medicine : Potentially useful in developing therapies for aging-related conditions and fibrosis.

- Industry : Employed in producing biomaterials due to its mechanical property-enhancing capabilities .

Properties

IUPAC Name |

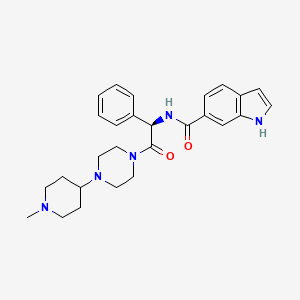

N-[2-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N5O2/c1-30-13-10-23(11-14-30)31-15-17-32(18-16-31)27(34)25(21-5-3-2-4-6-21)29-26(33)22-8-7-20-9-12-28-24(20)19-22/h2-9,12,19,23,25,28H,10-11,13-18H2,1H3,(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNKVNDKAOGAAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)NC(=O)C4=CC5=C(C=C4)C=CN5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00953385 | |

| Record name | N-{2-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl}-1H-indole-6-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313489-71-3 | |

| Record name | N-{2-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl}-1H-indole-6-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.